molecular formula C25H22N4O3S B2735786 3-(Tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one CAS No. 1025302-00-4

3-(Tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one

Cat. No. B2735786
CAS RN: 1025302-00-4
M. Wt: 458.54
InChI Key: VGVIQKXEINXRRY-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C25H22N4O3S and its molecular weight is 458.54. The purity is usually 95%.
BenchChem offers high-quality 3-(Tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on various 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles has revealed unexpected isomorphisms and hydrogen-bonded supramolecular structures in zero, one, and two dimensions. These findings highlight the potential of similar pyrazole compounds in designing new materials with specific molecular architectures for applications in nanotechnology and materials science (Castillo et al., 2009).

Synthesis of Heteroaromatics

The compound has potential relevance in the synthesis of heteroaromatics, as illustrated by studies on the preparation of 5-substituted pyrazoles from similar precursors. This research opens avenues for developing new synthetic routes in pharmaceutical chemistry, particularly in the creation of compounds with medicinal properties (Yokoyama et al., 1984).

Solar Cell Applications

In the context of renewable energy, studies on the incorporation of pyrazole-based compounds into organic bulk heterojunction solar cells to optimize spectral response highlight the potential use of similar compounds in improving solar cell efficiency and broadening their spectral absorption range (Koppe et al., 2010).

properties

IUPAC Name

(4Z)-5-tert-butyl-4-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-25(2,3)23-20(24(30)28(27-23)18-9-5-4-6-10-18)16-17-15-19(29(31)32)12-13-21(17)33-22-11-7-8-14-26-22/h4-16H,1-3H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVIQKXEINXRRY-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one

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